molecular formula C8H5ClF2O B048248 2,4-Difluoro-3-methylbenzoyl chloride CAS No. 112857-70-2

2,4-Difluoro-3-methylbenzoyl chloride

Cat. No. B048248
M. Wt: 190.57 g/mol
InChI Key: BMMDDDOEASRDKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to introduce functional groups or to construct the core molecular framework. For instance, derivatives of similar compounds have been synthesized through reactions involving halogenated precursors, where specific conditions facilitated the incorporation of fluorine atoms or the formation of the desired molecular structure (A. Saeed, Amara Mumtaz, & U. Flörke, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Difluoro-3-methylbenzoyl chloride is often characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the nature of its three-dimensional structure. For example, studies have detailed the structure of closely related compounds, revealing how substitutions on the benzene ring influence the overall molecular conformation and interactions within the crystal lattice (F. P. Silva et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Difluoro-3-methylbenzoyl chloride and its derivatives are influenced by the presence of functional groups and the compound's reactive sites. For instance, the compound's reactivity with nucleophiles, its participation in coupling reactions, or its behavior under conditions promoting halogenation or carboxylation can be significant. Research has shown efficient preparation methods for gem-difluorinated compounds through reactions facilitated by specific catalysts or conditions (Fei Wang et al., 2011).

Physical Properties Analysis

The physical properties of 2,4-Difluoro-3-methylbenzoyl chloride, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in various solvents and conditions. These properties are determined by the molecular structure and the presence of functional groups that influence intermolecular interactions. Studies on similar compounds provide insights into how structural features affect these physical properties (H. C. Fielding & I. Shirley, 1992).

Chemical Properties Analysis

The chemical properties of 2,4-Difluoro-3-methylbenzoyl chloride, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are influenced by its functional groups and molecular structure. Research into related compounds reveals how alterations in the molecular framework or the introduction of different substituents can significantly impact the compound's chemical behavior and reactivity pattern (D. J. Morrison et al., 2005).

Scientific Research Applications

Environmental Fate and Degradation

Parabens and Chlorinated By-products : Research on parabens, which share a benzoyl group structure with 2,4-Difluoro-3-methylbenzoyl chloride, reveals insights into their environmental fate, degradation, and the formation of chlorinated by-products. These studies are crucial in understanding how similar compounds might behave in aquatic environments and their potential impacts on water quality and aquatic life (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Modification

Trifluoromethylation and Chlorination : The utilization of compounds like CF3SO2Cl for trifluoromethylation and chlorination highlights the potential applications of 2,4-Difluoro-3-methylbenzoyl chloride in synthesizing fluorinated compounds and chlorination reactions. These processes are essential in pharmaceuticals and agrochemicals synthesis, where fluorination can significantly alter the biological activity of compounds (Chachignon, Guyon, & Cahard, 2017).

Polymer Research

Polyvinyl Chloride (PVC) Degradation : The thermal degradation of PVC involves mechanisms that could be relevant to understanding the reactivity and stability of 2,4-Difluoro-3-methylbenzoyl chloride under various conditions. This research provides insights into the stability and degradation pathways of chlorinated compounds in industrial applications (Starnes, 2002).

Environmental Contaminants

Formation of Dioxins and Furans : Studies on the mechanisms of formation, chlorination, dechlorination, and destruction of dioxins and furans underscore the importance of understanding the environmental impact of chlorinated compounds. These findings are pertinent to assessing the environmental risks associated with the use and disposal of compounds related to 2,4-Difluoro-3-methylbenzoyl chloride (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Safety And Hazards

“2,4-Difluoro-3-methylbenzoyl chloride” should be handled with care. Avoid breathing dust, fume, gas, mist, vapors, or spray. It’s recommended to use personal protective equipment and ensure adequate ventilation . It’s also advised against food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

2,4-difluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDDDOEASRDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478298
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylbenzoyl chloride

CAS RN

112857-70-2
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112857-70-2
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